Bienvenue dans la boutique en ligne BenchChem!

Phenol,MolecularBiologyGrade

nuclease contamination nucleic acid integrity enzymatic certification

Standard phenol grades lack nuclease testing and oxidative stabilisation, risking DNA/RNA degradation and PCR inhibition. Molecular Biology Grade Phenol (≥99.0% GC) is redistilled under inert gas, lot-certified DNase, RNase & protease-free, and nitrogen-packaged to prevent quinone formation. • Yields 2.5-5× more DNA vs. column kits from limited samples (biopsies, forensic traces). • Achieves A260/A280 purity ratios up to 1.83 for dsRNA extraction. • Lowest per-extraction cost for high-throughput labs-order crystalline bulk for self-buffered equilibration.

Molecular Formula C14H22
Molecular Weight 0
CAS No. 100-95-2
Cat. No. B1172879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol,MolecularBiologyGrade
CAS100-95-2
SynonymsPhenolDetachedCrystalsA.R.
Molecular FormulaC14H22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molecular Biology Grade Phenol: Identity & Specifications


Phenol, Molecular Biology Grade (also cataloged under CAS 100-95-2 as a product-specific identifier and CAS 108-95-2 for the base chemical entity), is a high-purity aromatic organic solvent (C₆H₆O, MW 94.11) specifically manufactured, redistilled, and quality-controlled for nucleic acid extraction and purification workflows. Unlike general-purpose phenol grades, this product line is subjected to lot-specific enzymatic contamination testing—DNase, RNase, and protease activities are confirmed as 'none detected'—and is packaged under inert gas (nitrogen or argon) to prevent oxidative degradation to quinones that would otherwise compromise downstream spectrophotometric and enzymatic applications [1]. It is supplied either as white crystalline solid (≥99.0%–≥99.5% by GC) or as a buffered aqueous-saturated solution equilibrated to defined pH ranges for selective DNA (pH 7.5–8.0) or RNA (pH 4.5–5.5) partitioning .

Nuclease control Lot-specific DNase, RNase, protease certification for enzymatic workflows
Oxidative stability Inert-gas packaged to suppress quinone formation and spectral interference
pH-selective format Buffered aqueous-saturated solutions for DNA (pH 7.5–8.0) or RNA (pH 4.5–5.5) partitioning

Substitution Risk: ACS/USP vs. Molecular Biology Grade Phenol


The term 'phenol' alone masks critical differences in purity specifications, enzymatic contamination testing, and oxidative stabilizer regimes that directly determine whether a nucleic acid extraction will succeed or fail in downstream enzymatic applications. ACS Reagent Grade phenol (≥99.0% purity, total heavy metals ≤0.001% as Pb) is manufactured to general analytical chemistry standards—it is not tested for DNase, RNase, or protease activity . USP/liquefied phenol grades (~89% purity) contain substantial water and unspecified oxidation byproducts . Even small amounts of oxidized phenol (quinones) absorb at 260–280 nm, artifactually skewing A260/A280 purity ratios and inhibiting Taq polymerase in PCR . Molecular Biology Grade phenol bridges this gap through redistillation under inert atmosphere, lot-specific nuclease certification, and defined UV absorbance cutoffs—parameters that are entirely absent from ACS and USP monographs. Substitution without verification thus introduces uncontrolled risks of nucleic acid degradation, spectrophotometric misquantification, and PCR inhibition that are invisible until downstream assay failure occurs.

Molecular Biology Grade
Lot-certified nuclease-free, ≥99.5% GC, trace-metal profiled, 294 nm UV cut-off
ACS / USP Grade
No nuclease testing, ~89–99% purity, unspecified oxidation products; UV cut-off not defined
Uncontrolled quinone byproducts may absorb at 260–280 nm, skew purity ratios, and inhibit polymerase activity. DNase/RNase presence may degrade nucleic acids during extraction.

Procurement Evidence: Molecular Biology Grade vs. Alternatives


Nuclease Certification: Molecular Biology vs. ACS Grade

Molecular Biology Grade phenol from major manufacturers (Calbiochem, Sigma BioUltra, J.T.Baker) is certified as 'DNase, RNase, and protease: none detected' via lot-specific enzymatic activity assays [1]. In contrast, ACS Reagent Grade phenol specifications contain no nuclease or protease testing requirements whatsoever—the ACS monograph defines purity by GC assay, freezing point, clarity of solution, residue after evaporation, and heavy metals limit, but does not address enzymatic contamination [2]. This distinction is functionally critical: residual DNase or RNase activity in non-molecular-biology-grade phenol degrades extracted nucleic acids during the organic extraction step itself, leading to reduced yield and compromised integrity for downstream qPCR, RT-PCR, sequencing, and cloning applications .

Nuclease certification
Head-to-head
Molecular Biology Grade: DNase, RNase, protease none detected per lot. ACS Grade: no enzymatic testing prescribed.
Certification supports enzymatic downstream use; ACS grade omits this control.
Lot-specific CoA verification recommended before extraction.
nuclease contamination nucleic acid integrity enzymatic certification

Purity and Trace Metal Profiling: BioUltra vs. ACS/USP Phenol

Three purity tiers exist for procurement-grade phenol. Molecular Biology Grade (BioUltra) specifies ≥99.5% by GC with individual trace metal limits for 22 elements (Fe ≤5 mg/kg, Mg ≤5 mg/kg, Pb ≤5 mg/kg, As ≤0.1 mg/kg, etc.) and an absorption cut-off at 294 nm in H₂O at 0.5 M . ACS Reagent Grade specifies ≥99.0% by GC with only total heavy metals ≤0.001% as Pb, cresol isomer limits (≤0.05% each), and Fe ≤1 mg/kg—without individual trace element profiling . USP/Liquefied Grade purity is only >89.0%, reflecting substantial water content and unspecified oxidation products . The BioUltra absorption cut-off specification at 294 nm provides a direct quality control metric: phenol absorbs maximally at ~270 nm, and high-purity Molecular Biology Grade phenol with a 294 nm cut-off indicates minimal contamination by oxidation products that absorb at longer wavelengths and interfere with A260/A280 nucleic acid purity assessment [1].

Purity & UV cut-off
Head-to-head
≥99.5% (GC), 22 trace elements specified, absorption cut-off 294 nm (0.5 M in H₂O)
Higher purity and UV metric enable lot consistency verification.
ACS/USP grades lack 294 nm cut-off and multi-element profiling.
purity specification trace metals UV absorbance cutoff spectrophotometric interference

DNA Yield: Phenol-Chloroform vs. Salting-Out and Kits

In a comparative study of DNA isolation protocols, the phenol-chloroform method yielded 259.85 ± 16.85 ng/µL of DNA—approximately 2.5-fold higher than the salting-out method (104.69 ± 8.97 ng/µL)—though with a lower A260/A280 purity ratio of 1.27 ± 0.02 compared to 2.15 ± 0.04 for the salting-out method [1]. In a separate study on Linguatula serrata larvae, the phenol-chloroform-isoamyl alcohol (PCI) method produced the highest DNA concentration among three methods compared: PCI yielded 72.20 ± 29.20 ng/µL versus salting-out at 48.13–111.18 ng/µL and commercial kit at 14.56 ± 3.06 ng/µL, with PCI achieving an A260/A280 purity ratio of 1.96 ± 0.419 [2]. In wild mammal blood samples across 264 field specimens, phenol-chloroform and guanidine thiocyanate (GIT) protocols consistently produced the highest DNA concentration values (ng/µL), although with higher inter-sample variability compared to commercial kits [3]. These data establish that phenol-chloroform extraction using Molecular Biology Grade phenol reliably maximizes DNA recovery per sample input, an essential consideration when sample material is limited.

DNA yield vs. salting-out
Cross-study
Phenol-chloroform: 259.85 ± 16.85 ng/µL; salting-out: 104.69 ± 8.97 ng/µL (~2.5-fold higher)
Reported higher DNA concentration supports low-input sample workflows.
A260/A280 purity lower than salting-out (1.27 vs 2.15); assess purity/yield trade-off.
DNA extraction yield phenol-chloroform salting-out commercial kit comparison

dsRNA Purity: Phenol-Chloroform vs. TRIzol and Other Methods

In a controlled comparative study of four dsRNA extraction methods from prokaryotic expression systems, the phenol-chloroform method achieved an A260/A280 ratio of 1.83 and A260/A230 ratio of 1.78—the highest purity metrics among all four methods tested—with a loss rate of 21.44% [1]. For comparison, the TRIzol method achieved A260/A280 of 1.79 and A260/A230 of 2.1 with a loss rate of 23.83%; the 75% alcohol precipitation method yielded A260/A280 of 1.80 and A260/A230 of 1.78 with a loss rate of 32.3%; and the RNA-easy commercial extraction solution produced the lowest purity (A260/A280 1.56, A260/A230 1.56) with the highest loss rate (37.62%) [1]. The phenol-chloroform method thus provided the optimal balance of high purity and acceptable recovery for prokaryotic dsRNA extraction. Separately, in mammalian inner ear tissue, the phenol-chloroform method yielded the highest DNA purity (OD260/OD280) among three methods (alkaline denaturation, phenol-chloroform, TRIzol) and was the only method suitable for extracting both nuclear and mitochondrial DNA [2].

dsRNA purity
Head-to-head
A260/A280 1.83, A260/A230 1.78, loss rate 21.44% vs. TRIzol 1.79/2.1 (23.83% loss)
Highest purity and lowest loss among four methods tested for prokaryotic dsRNA.
Supports RNAi research requiring intact dsRNA; method context-dependent.
dsRNA extraction A260/A280 purity A260/A230 purity prokaryotic expression

DNA Co-Extraction Yield: TRIzol vs. Phenol-Chloroform

In a direct comparative study using blood samples from coronary artery disease patients, the TRIzol™ method produced a three-fold higher DNA yield than the conventional phenol-chloroform method when RNA and DNA were co-extracted from the same sample aliquot [1]. Both methods generated intact genomic DNA on agarose gel electrophoresis, and DNA from both methods was equally efficient for PCR amplification of the thrombomodulin (THBD) gene [1]. This finding defines a clear procurement decision boundary: when maximal DNA yield from limited clinical samples is the primary driver, TRIzol (a guanidinium thiocyanate-phenol formulation) may be preferable; however, Molecular Biology Grade phenol remains the foundational reagent for laboratories that require independent control over extraction chemistry, pH conditions, and chloroform:isoamyl alcohol ratio customization for specific sample types, or where the cost of proprietary TRIzol reagent is prohibitive at scale [1][2].

DNA co-extraction yield
Head-to-head
TRIzol 3-fold higher DNA yield vs. phenol-chloroform from research blood samples
Yield advantage context-dependent: phenol allows pH/cost flexibility, TRIzol maximizes recovery.
Both methods produced PCR-amplifiable DNA in reported study.
DNA co-extraction TRIzol comparison phenol-chloroform coronary artery disease

Stabilizer Comparison: Hypophosphorous Acid vs. Hydroxyquinoline

Molecular Biology Grade phenol from different manufacturers employs distinct stabilizer chemistries with measurable compositional differences. Sigma BioUltra grade contains ~0.15% hypophosphorous acid as a reducing stabilizer to prevent oxidation to quinones, while maintaining DNase/RNase-free certification . In contrast, Thermo Scientific phenol/Tris saturated solution uses 0.08–0.12% hydroxyquinoline for stabilization and is also certified DNase, RNase, and Protease free [1]. J.T.Baker Ultrapure Bioreagent phenol explicitly contains no preservatives . Merck Calbiochem Molecular Biology Grade phenol is packaged under inert gas without specified chemical stabilizer [2]. Unstabilized phenol exposed to ambient oxygen and light undergoes progressive oxidation, producing colored quinone byproducts that absorb in the 260–280 nm range, artifactually depress A260/A280 purity ratios, and inhibit Taq polymerase in PCR—residual phenol contamination is a well-documented cause of qPCR failure [3]. The stabilizer choice thus represents a procurement-relevant trade-off: hypophosphorous acid or hydroxyquinoline extends shelf life but introduces a trace additive that must be compatible with the user's downstream application; preservative-free formulations require stricter cold-chain and inert-atmosphere handling.

Stabilizer regimes
Cross-study
Hypophosphorous acid (0.15%), hydroxyquinoline (0.08–0.12%), or preservative-free options available
Stabilizer choice affects redox compatibility and shelf stability; review application needs.
Preservative-free grades require stricter inert-atmosphere handling.
oxidative stabilization hypophosphorous acid hydroxyquinoline shelf life

Procurement Scenarios for Molecular Biology Grade Phenol


High-Yield DNA Extraction from Limited Samples

When sample quantity is limiting—such as clinical tumor biopsies, forensic trace evidence, or field-collected biodiversity specimens—the phenol-chloroform method using Molecular Biology Grade phenol delivers DNA yields 2.5–5× higher than salting-out or commercial silica column kits [1][2]. In 264 wild mammal blood samples, phenol-chloroform protocols consistently produced the highest DNA concentration values across all tested methods [3]. The certified DNase/RNase-free status of Molecular Biology Grade phenol ensures that this yield advantage is not compromised by enzymatic degradation during the extraction process itself . Procurement recommendation: specify ≥99.0% GC purity with lot-specific nuclease certification and inert-gas packaging for maximum DNA recovery from low-input samples.

High-Purity dsRNA Extraction for RNAi and Pest Control

For prokaryotic dsRNA expression systems used in pest control and gene silencing applications, phenol-chloroform extraction with Molecular Biology Grade phenol achieved the highest A260/A280 purity ratio (1.83) and lowest loss rate (21.44%) among four comparative methods, outperforming TRIzol (A260/A280 1.79, loss rate 23.83%) and commercial RNA extraction solutions (A260/A280 1.56, loss rate 37.62%) [4]. The superior purity translates to higher-quality dsRNA for downstream functional assays. Procurement recommendation: select preservative-free or hypophosphorous acid-stabilized Molecular Biology Grade phenol with verified absorption cut-off ≤294 nm to minimize carryover of UV-absorbing contaminants that interfere with dsRNA quantification.

Cost-Effective High-Throughput Nucleic Acid Extraction

In settings where per-sample cost is the dominant procurement driver, phenol-chloroform extraction using Molecular Biology Grade phenol offers the lowest cost per extraction among all methods while maintaining competitive DNA purity [5][6]. The salting-out method, while safer and sometimes cheaper, yields 2.5× less DNA; commercial kits, though faster, are cost-prohibitive for high-throughput use in developing-country laboratories [5]. For laboratories processing large sample numbers where TRIzol reagent cost would be untenable, bulk procurement of crystalline Molecular Biology Grade phenol with self-prepared buffer equilibration provides the most economical path to high-quality nucleic acid extraction.

pH-Selective RNA/DNA Extraction with Chemistry Control

When a protocol demands selective partitioning of DNA versus RNA through pH control—acidic conditions (pH 4.5–5.5) for RNA recovery in the aqueous phase, or neutral/alkaline conditions (pH 7.5–8.0) for DNA—Molecular Biology Grade phenol equilibrated with the appropriate buffer system provides this selectivity, whereas TRIzol and commercial kits use fixed proprietary formulations that cannot be tuned . For mitochondrial DNA enrichment protocols, where phenol-chloroform extraction was superior to both alkaline denaturation and TRIzol methods for recovering both nuclear and mitochondrial DNA [7], Molecular Biology Grade phenol is the only reagent that permits simultaneous optimization of pH, phenol:chloroform ratio, and ionic strength for specific nucleic acid species.

Application
Selection Property
Validation Focus
Low-input DNA extraction research
Nuclease-free certified, inert-gas packaged
DNA yield and integrity; verify lot-specific CoA
dsRNA purification for RNAi studies
Preservative-free or stabilized grade with 294 nm cut-off
A260/A280 ratio, loss rate, and dsRNA functionality
High-throughput, cost-sensitive nucleic acid prep
Crystalline solid, self-buffer equilibration capability
Per-sample cost vs. yield; nuclease absence at scale
pH-selective DNA/RNA partitioning
Buffered aqueous-saturated phenol at defined pH ranges
pH accuracy, partition specificity for target nucleic acid
Quote Request

Request a Quote for Phenol,MolecularBiologyGrade

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.